(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone
Description
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a dihydropyrazolo[1,5-a]pyrazine core, and a dichlorophenyl methanone moiety. Its distinct chemical architecture makes it a valuable subject for studies in medicinal chemistry, particularly in the development of novel therapeutic agents.
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2,5-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-11-3-4-14(18)13(7-11)16(22)20-5-6-21-12(9-20)8-15(19-21)10-1-2-10/h3-4,7-8,10H,1-2,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGIFLHKVKAEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or cyclopropyl bromide.
Attachment of the dichlorophenyl methanone moiety: This step often involves Friedel-Crafts acylation using 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral agent, particularly against hepatitis B virus.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone involves its interaction with specific molecular targets:
Antiviral Activity: It acts as a capsid assembly modulator for hepatitis B virus, disrupting the formation of viral capsids and thereby inhibiting viral replication.
Neuromodulation: As a negative allosteric modulator of mGluR2, it binds to the receptor and alters its conformation, reducing its activity and modulating neurotransmitter release.
Comparison with Similar Compounds
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone: can be compared with other similar compounds:
6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives: These compounds also act as negative allosteric modulators of mGluR2 but may differ in their potency and selectivity.
1,3,5-trisubstituted pyrazoles: These compounds share structural similarities but may have different pharmacological profiles.
Biological Activity
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings.
Structural Characteristics
This compound features a complex structure comprising:
- A dihydropyrazolo core
- A cyclopropyl group
- A dichlorophenyl moiety
These structural components suggest a rich potential for interaction with various biological targets, including enzymes and receptors.
Biological Activity
Research indicates that compounds similar to this one exhibit diverse biological activities, including:
- Antiviral Activity : The compound has shown promise as a capsid assembly modulator (CAM) for Hepatitis B Virus (HBV). It interferes with the normal assembly of the HBV capsid, preventing viral replication.
- Anti-inflammatory Properties : Compounds with analogous structures have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Anticancer Effects : Preliminary studies indicate that this compound may possess anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation .
The mechanism of action for this compound involves:
- Binding Interactions : It interacts with biomolecules, potentially inhibiting enzyme activity or altering gene expression patterns.
- Cellular Effects : The compound's effects on cellular processes have been observed in various cell types, particularly those infected with HBV. It exhibits low cytotoxicity while maintaining efficacy against viral targets .
Synthesis Methods
The synthesis of this compound can be achieved through several synthetic routes. Common methods include:
- Multi-step Synthesis : Involves the formation of the pyrazolo framework followed by the introduction of the cyclopropyl and dichlorophenyl groups.
- Optimization of Reaction Conditions : Reaction conditions such as temperature and solvent choice must be optimized to maximize yield and purity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Anti-HBV Activity : Research conducted by Roche INC identified derivatives of this compound that exhibited significant anti-HBV activity with favorable pharmacokinetic profiles. Two specific derivatives showed remarkable potency and low toxicity in vitro .
- Structure-Activity Relationship (SAR) Analysis : SAR studies have indicated that modifications to the cyclopropyl or phenyl groups can significantly impact biological activity. This information is crucial for guiding future drug design efforts aimed at optimizing therapeutic effects while minimizing side effects .
Data Summary
The following table summarizes key properties and findings related to the compound:
| Property/Activity | Description |
|---|---|
| Molecular Formula | C18H17Cl2N5O |
| Molecular Weight | 364.26 g/mol |
| Biological Activities | Antiviral (anti-HBV), anti-inflammatory, anticancer |
| Mechanism of Action | Capsid assembly modulation, enzyme inhibition |
| Synthetic Routes | Multi-step synthesis involving heterocyclic frameworks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
